1,2,3-Thiadiazol-4-amine hydrochloride
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Overview
Description
“1,2,3-Thiadiazol-4-amine hydrochloride” is a chemical compound with the CAS Number: 152513-89-8 . It has a molecular weight of 137.59 . The IUPAC name for this compound is 1,2,3-thiadiazol-4-amine hydrochloride . It is a solid in physical form .
Synthesis Analysis
While specific synthesis methods for “1,2,3-Thiadiazol-4-amine hydrochloride” were not found, a general synthesis method for 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
Molecular Structure Analysis
The InChI code for “1,2,3-Thiadiazol-4-amine hydrochloride” is 1S/C2H3N3S.ClH/c3-2-1-6-5-4-2;/h1H,3H2;1H . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“1,2,3-Thiadiazol-4-amine hydrochloride” is a solid . It has a molecular weight of 137.59 . The IUPAC name for this compound is 1,2,3-thiadiazol-4-amine hydrochloride . The InChI code for “1,2,3-Thiadiazol-4-amine hydrochloride” is 1S/C2H3N3S.ClH/c3-2-1-6-5-4-2;/h1H,3H2;1H .
Scientific Research Applications
- In vitro experiments assess the antifungal properties of this compound against fungal pathogens. Researchers examine its efficacy in inhibiting fungal growth and preventing infections .
- The compound’s impact on nociceptive pathways within the nervous system is studied. Mechanical, thermal, and chemical stimuli are evaluated using tail-clip, hot-plate, and acetic acid-induced writhing tests .
- Researchers investigate the cytotoxic effects of 1,2,3-Thiadiazol-4-amine hydrochloride on cancer cell lines. For instance, K562 chronic myeloid leukemia (CML) cells, Jurkat, MT-2, and HeLa human cervical carcinoma cells are commonly used .
Antifungal Activity
Antinociceptive Effects
Cytotoxicity Studies
Safety and Hazards
The safety data sheet for a similar compound, 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .
Future Directions
Mechanism of Action
Target of Action
1,2,3-Thiadiazol-4-amine hydrochloride is a derivative of the 1,3,4-thiadiazole scaffold, which is known to have various biological activities Similar compounds have been reported to interact with biomolecules such as proteins and dna .
Mode of Action
It’s known that derivatives of 1,3,4-thiadiazole can strongly interact with biomolecules (proteins and dna) . This interaction could potentially alter the function of these biomolecules, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been reported to inhibit the urease enzyme, which plays a crucial role in the survival of certain microorganisms .
Result of Action
Similar compounds have shown significant antimicrobial activities .
Action Environment
The action of 1,2,3-Thiadiazol-4-amine hydrochloride can be influenced by various environmental factors. For instance, the 1,3,4-thiadiazole ring is relatively stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base .
properties
IUPAC Name |
thiadiazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S.ClH/c3-2-1-6-5-4-2;/h1H,3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLNNBXECVFEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Thiadiazol-4-amine hydrochloride | |
CAS RN |
152513-89-8 |
Source
|
Record name | 1,2,3-thiadiazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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